molecular formula C20H21BrN2O3 B11131343 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11131343
M. Wt: 417.3 g/mol
InChI Key: HDEABTMXCSTSPS-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide (Compound ID: Y042-0350) is a synthetic acetamide derivative with a molecular formula of C20H21BrN2O3 and a molecular weight of 417.3 g/mol . Key structural features include:

  • A 6-bromoindole moiety linked via an ethyl chain to an acetamide group.
  • A 3,4-dimethoxyphenyl substituent on the acetamide.
  • Achirality, simplifying synthesis and purification processes.

Properties

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)12-20(24)22-8-10-23-9-7-15-4-5-16(21)13-17(15)23/h3-7,9,11,13H,8,10,12H2,1-2H3,(H,22,24)

InChI Key

HDEABTMXCSTSPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. This reaction yields 6-bromoindole.

    Alkylation: The 6-bromoindole is then alkylated with 2-bromoethylamine under basic conditions (e.g., using potassium carbonate) to form N-[2-(6-bromo-1H-indol-1-yl)ethyl]amine.

    Acylation: Finally, the N-[2-(6-bromo-1H-indol-1-yl)ethyl]amine is acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It can serve as a probe to study biological processes involving indole derivatives, such as enzyme interactions and receptor binding.

    Medicine: The compound’s potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities, make it a candidate for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to the observed biological effects. The bromine and dimethoxyphenylacetamide groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Reference) Molecular Formula Substituents on Acetamide/Amide Key Structural Features logP Molecular Weight (g/mol)
Target Compound C20H21BrN2O3 3,4-Dimethoxyphenyl Bromoindole, ethyl linker 3.25 417.3
2-(3,4-Dimethoxyphenyl)-N-[2-(3-nitrophenyl)ethyl]acetamide (21) C18H20N2O5 3,4-Dimethoxyphenyl, 3-nitrophenyl Nitrophenyl instead of bromoindole N/A N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C17H19NO3 Benzamide, 3,4-dimethoxyphenyl Lacks indole; benzamide core N/A 285.34
2-(6-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide C13H10BrN3OS 1,3-Thiazol-2-yl Bromoindole, thiazole substituent N/A 336.21
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide C19H17Cl2N3O2 3,4-Dichlorophenyl, pyrazolyl Dichlorophenyl, pyrazole ring, stereocenters N/A 402.26

Physicochemical and Pharmacological Implications

Lipophilicity :

  • The target compound’s logP (3.25) is higher than Rip-B (estimated ~2.5–3.0), suggesting improved membrane permeability compared to simpler benzamides .
  • Replacement of bromine with nitro (Compound 21) or chlorine () may increase polarity, affecting solubility.

Steric Effects :

  • The bulky bromoindole in the target compound may limit binding to shallow receptor pockets compared to smaller substituents like thiazole () or pyrazole ().

Crystallographic and Conformational Analysis

  • : A dichlorophenyl-pyrazolyl acetamide derivative exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° .

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O₃
  • IUPAC Name : this compound

The presence of the indole moiety is significant as indole derivatives are known for their diverse pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various indole derivatives. While specific data on this compound is limited, related compounds have shown promising results.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Target Pathogens
Compound A0.51.0Staphylococcus aureus
Compound B0.250.5Escherichia coli
This compoundTBDTBDTBD

Note : TBD indicates that specific data for this compound is yet to be established.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Indole Derivatives in Cancer Research

A study investigated the effects of several indole-based compounds on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated that:

  • Compound C (related to the target compound) showed an IC50 value of 12 µM against MCF-7 cells.
  • Compound D , structurally similar to this compound, demonstrated significant apoptosis induction in A549 cells with an IC50 of 8 µM.

Table 2: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound CMCF-712Apoptosis induction
Compound DA5498Cell cycle arrest
This compoundTBDTBDTBD

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory effects. Although direct studies on this compound are scarce, related compounds have shown inhibition of pro-inflammatory cytokines.

Mechanistic Insights

Research has demonstrated that indole compounds can inhibit pathways associated with inflammation, such as NF-kB signaling. This suggests potential therapeutic applications in inflammatory diseases.

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